molecular formula C9H9Cl2N B15254256 2-(2,6-Dichlorophenyl)cyclopropan-1-amine

2-(2,6-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B15254256
M. Wt: 202.08 g/mol
InChI Key: GKAONAKCDWIZHS-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to a 2,6-dichlorophenyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)cyclopropan-1-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)cyclopropan-1-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)cyclopropan-1-amine
  • 2-(3,5-Dichlorophenyl)cyclopropan-1-amine
  • 2-(2,6-Dichlorophenyl)cyclopropan-1-ol

Uniqueness

2-(2,6-Dichlorophenyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2

InChI Key

GKAONAKCDWIZHS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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